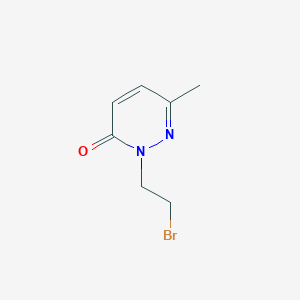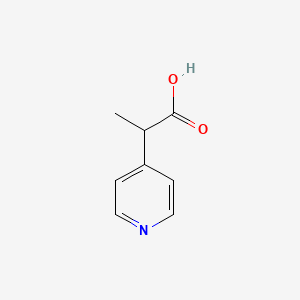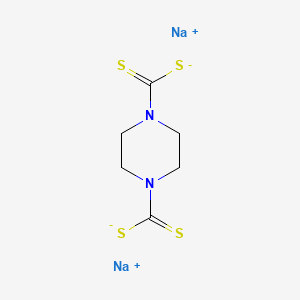![molecular formula C13H16BrNO2 B3434378 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid CAS No. 901920-73-8](/img/new.no-structure.jpg)
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid is a chemical compound that features a piperidine ring substituted with a bromophenylmethyl group and a carboxylic acid group
作用機序
Target of Action
It’s worth noting that piperidine derivatives have been found to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .
Mode of Action
Piperidine derivatives have been associated with various modes of action depending on their specific structure and the target they interact with .
Biochemical Pathways
Piperidine derivatives are known to interact with a variety of biochemical pathways depending on their specific structure and target .
Result of Action
Piperidine derivatives have been associated with a variety of biological and pharmacological activities .
Action Environment
It’s worth noting that the efficacy and stability of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid typically involves the following steps:
Formation of the Bromophenylmethyl Intermediate: The bromination of toluene to form 2-bromotoluene.
Piperidine Ring Formation: The reaction of 2-bromotoluene with piperidine under suitable conditions to form 1-[(2-bromophenyl)methyl]piperidine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethylpiperidine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea under appropriate conditions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Phenylmethylpiperidine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications: It is employed in the development of new materials and chemical processes.
類似化合物との比較
1-[(2-chlorophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine.
1-[(2-fluorophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with a fluorine atom instead of bromine.
1-[(2-iodophenyl)methyl]piperidine-4-carboxylic Acid: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 1-[(2-bromophenyl)methyl]piperidine-4-carboxylic Acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Bromine’s size and electronegativity can affect the compound’s interactions with biological targets and its overall chemical behavior.
特性
CAS番号 |
901920-73-8 |
|---|---|
分子式 |
C13H16BrNO2 |
分子量 |
298.18 g/mol |
IUPAC名 |
1-[(2-bromophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-2-1-3-11(12)9-15-7-5-10(6-8-15)13(16)17/h1-4,10H,5-9H2,(H,16,17) |
InChIキー |
WKRVZVBSIUKSES-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
正規SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Amino-5-cyano-2-mercapto-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3434297.png)
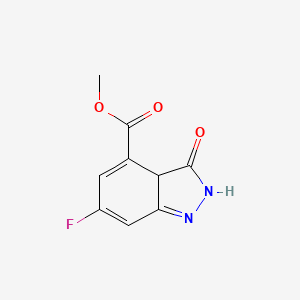
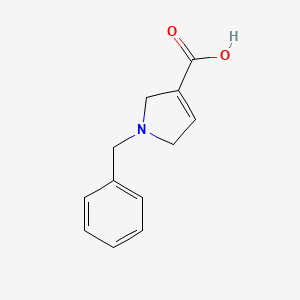
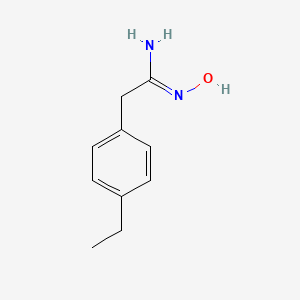
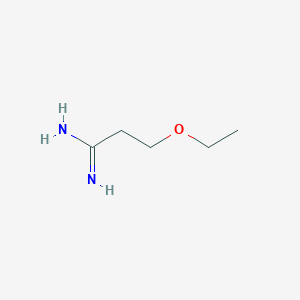
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B3434333.png)
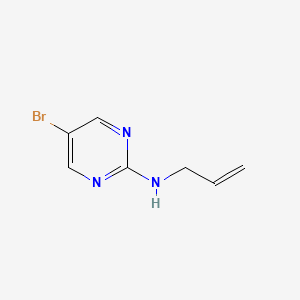


![2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3434368.png)
